N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in heterocyclic chemistry has led to the development of various synthetic routes and characterization of related compounds. For instance, Hassneen and Abdallah (2003) explored new routes to pyridinopyrimidinone and triazolopyrimidinone derivatives, providing foundational knowledge on the synthesis of complex heterocyclic compounds (Hassneen & Abdallah, 2003). These methods and compounds could offer insights into the synthesis of N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide by analogy.
Radiolabeling and Imaging
The radiosynthesis of certain compounds for imaging purposes, as explored by Dollé et al. (2008), demonstrates the utility of triazolopyrimidine derivatives in developing radioligands for positron emission tomography (PET) imaging (Dollé et al., 2008). This research avenue suggests that similar compounds, including this compound, could be developed for diagnostic or therapeutic purposes in nuclear medicine.
Bioactivity and Potential Applications
The design and synthesis of novel triazolopyrimidine derivatives with intended bioactivities, such as antimicrobial, antitumor, or herbicidal properties, have been a focus of several studies. For example, Yang, Xu, and Lu (2001) reported on the herbicidal activity of triazolopyrimidine derivatives, indicating the potential agricultural applications of these compounds (Yang, Xu, & Lu, 2001). Similarly, the exploration of triazolopyrimidines as anticancer agents suggests their utility in medicinal chemistry for developing new therapeutic agents (Abdallah et al., 2017).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-4-6-17(7-5-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-16-9-14(2)8-15(3)10-16/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMWRTOILZASPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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